(E)-2-(4-methylpiperazin-1-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one
Description
Properties
IUPAC Name |
(5E)-2-(4-methylpiperazin-1-yl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-21-8-10-22(11-9-21)19-20-18(24)17(28-19)12-13-6-7-16(27-13)14-4-2-3-5-15(14)23(25)26/h2-7,12H,8-11H2,1H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVPJJTWKTZFJH-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-methylpiperazin-1-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one represents a novel thiazole derivative with potential pharmacological applications. Thiazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis and Structural Characterization
The synthesis of thiazole derivatives typically involves the reaction of thiazolones with various reagents to introduce functional groups that enhance biological activity. The target compound can be synthesized through a multi-step process involving the formation of the thiazole ring followed by the introduction of the piperazine and furan moieties. Structural characterization is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the molecular structure.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to our target have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values ranging from 0.11 to 0.42 µM were reported for structurally related thiazole derivatives, indicating strong antiproliferative activity .
- HepG2 (liver cancer) : Some derivatives demonstrated IC50 values around 7.26 µM, suggesting moderate efficacy against liver cancer cells .
In a comparative study, compounds with similar structural features exhibited selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment.
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound's structural features suggest it may inhibit bacterial growth effectively:
- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .
- Mechanism of Action : These compounds often act by inhibiting essential bacterial enzymes or disrupting cell wall synthesis.
Antioxidant Activity
Antioxidant properties are another area where thiazole derivatives excel. The presence of electron-withdrawing groups in the structure enhances radical scavenging activity:
- Lipid Peroxidation Inhibition : Compounds similar to our target have shown significant inhibition of lipid peroxidation in vitro, with EC50 values indicating strong antioxidant potential .
Case Studies
Several case studies have investigated the biological activities of thiazole derivatives:
- Study on Anticancer Activity : A series of thiazole derivatives were tested against multiple cancer cell lines, revealing that modifications at specific positions significantly influenced cytotoxicity .
- Antimicrobial Evaluation : A study focused on a new class of thiazole-containing pyrazoles demonstrated remarkable activity against multidrug-resistant pathogens, establishing a clear link between structure and antimicrobial potency .
- Antioxidant Studies : Research assessing the antioxidant capacity of thiazolidinone derivatives showed that specific substitutions could enhance protective effects against oxidative stress .
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazole ring, which is known for its biological activity, and a piperazine moiety that enhances its pharmacological properties. The presence of nitrophenyl and furan groups further contributes to its reactivity and potential as a drug candidate.
Biological Applications
-
Antimicrobial Activity
- Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to (E)-2-(4-methylpiperazin-1-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one demonstrate effectiveness against multi-drug resistant pathogens. For instance, derivatives have been tested for minimum inhibitory concentration (MIC) values against various bacterial strains, showing promising results with low MIC values indicating high potency .
-
Anticancer Potential
- Thiazole derivatives have been investigated for their anticancer properties. The structural components of this compound may contribute to its ability to inhibit cancer cell proliferation. In vitro studies have suggested that such compounds can induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapy .
- Anti-inflammatory Effects
Case Studies
- In Vitro Studies on Antimicrobial Activity
- Evaluation of Anticancer Properties
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and their implications:
Key Findings from Comparative Analysis
Thioxo substitution () increases electrophilicity, making the compound more reactive in redox processes .
Solubility and Bioavailability: Methylpiperazine (target compound) and hydroxyanilino () groups improve aqueous solubility but through different mechanisms: protonation vs. hydrogen bonding . Chlorinated phenyl groups () enhance lipophilicity, favoring membrane penetration but reducing solubility .
Biological Activity :
- Pyrazole-containing derivatives () exhibit rigid planar structures, ideal for intercalation or enzyme active-site binding .
- The mercapto group in may act as a nucleophile, enabling covalent interactions with biological targets .
Synthetic Considerations :
- Crystallinity and stability vary with substituents. For example, methylpiperazine derivatives (target compound, ) often form stable salts, aiding purification .
Q & A
Q. What are the standard synthetic routes for preparing (E)-2-(4-methylpiperazin-1-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one?
The compound’s synthesis typically involves:
- Condensation reactions : Refluxing a thiazol-4(5H)-one precursor with a nitrophenyl-substituted furan aldehyde in ethanol or glacial acetic acid .
- Diazotization : For introducing aryl groups, diazonium salts (e.g., from 2-nitrophenyl derivatives) are coupled with intermediates under controlled pH and temperature (0–5°C) .
- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress .
- Purification : Recrystallization from ethanol/DMF mixtures or column chromatography improves purity .
Q. How can the molecular structure of this compound be confirmed experimentally?
Key techniques include:
Q. What structural features influence its reactivity and stability?
- Electron-deficient nitrophenyl group : Enhances electrophilicity, making the compound prone to nucleophilic attacks .
- Thiazolone core : Susceptible to hydrolysis under acidic/basic conditions; stability tests in buffered solutions are advised .
- 4-Methylpiperazine : Improves solubility in polar solvents and may participate in hydrogen bonding .
Advanced Research Questions
Q. How can synthetic protocols be optimized for higher yield or purity?
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Catalysts : Anhydrous sodium acetate accelerates condensation reactions .
- Temperature control : Low temperatures (0–5°C) prevent side reactions during diazonium coupling .
- Workup : Basify reaction mixtures with sodium bicarbonate to isolate products efficiently .
Q. How should researchers resolve contradictions in reported biological activities?
- Assay validation : Cross-check results using multiple assays (e.g., cytotoxicity vs. anti-inflammatory tests) .
- Purity verification : Use HPLC or LC-MS to rule out impurities affecting bioactivity .
- Stereochemical analysis : Ensure the E-configuration is preserved, as isomerization alters activity .
Q. What methodologies are suitable for mechanistic studies of its biological activity?
- Molecular docking : Predict binding affinity to targets (e.g., enzymes with nitroaromatic-binding pockets) .
- SAR studies : Synthesize analogs (e.g., replacing nitrophenyl with methoxyphenyl) to identify critical substituents .
- Enzyme inhibition assays : Measure IC₅₀ values against kinases or oxidoreductases .
Q. What advanced techniques characterize its physicochemical properties?
Q. How should biological assays be designed to evaluate its pharmacological potential?
Q. What strategies mitigate challenges with sensitive functional groups (e.g., nitro)?
Q. How can structure-activity relationship (SAR) studies be structured for this compound?
Q. Table 1. SAR of Key Substituents
Q. How can crystallography challenges (e.g., poor crystal growth) be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
